molecular formula C13H11ClFN3 B12878191 2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12878191
M. Wt: 263.70 g/mol
InChI Key: LVTTZALNOQPQOO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, chloro, and fluoro groups, as well as a carbonitrile group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chloro-2-fluoroaniline with a suitable diketone, followed by cyclization and subsequent functional group modifications to introduce the amino and carbonitrile groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the amino, chloro, and fluoro groups can enhance binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: shares structural similarities with other pyrrole derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyrrole ring differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C13H11ClFN3

Molecular Weight

263.70 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3

InChI Key

LVTTZALNOQPQOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F)C

Origin of Product

United States

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